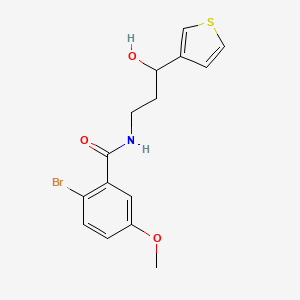

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5-methoxybenzamide

描述

属性

IUPAC Name |

2-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-20-11-2-3-13(16)12(8-11)15(19)17-6-4-14(18)10-5-7-21-9-10/h2-3,5,7-9,14,18H,4,6H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZFUQVPMJMEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analogues from USP Guidelines ()

Key analogs with thiophene and propylamine/propanol motifs include:

| Compound Name | Structural Differences vs. Target Compound | Implications |

|---|---|---|

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophen-2-yl; methylamino group; lacks benzamide | Reduced steric bulk; altered polarity and receptor interactions. |

| e: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Naphthalene-1-yloxy vs. benzamide; methylamino vs. hydroxyl | Increased hydrophobicity; potential differences in π-π stacking and hydrogen bonding. |

| b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | Naphthalene vs. benzamide; thiophen-2-yl vs. 3-yl | Varied aromatic interactions; positional isomerism may affect binding specificity. |

Key Observations :

Electronic and Thermodynamic Properties ()

Density functional theory (DFT) studies highlight the role of exact exchange and correlation functionals in modeling halogenated compounds . For example:

- The bromo substituent increases the electron density deficit on the benzamide ring, which can be accurately modeled using hybrid functionals (e.g., B3LYP) that incorporate exact exchange .

- Comparative studies with non-brominated analogs (e.g., 5-methoxybenzamide derivatives) show that bromine reduces HOMO-LUMO gaps by ~0.5 eV, enhancing electrophilicity .

Research Findings and Implications

- Medicinal Chemistry: The bromine atom and thiophene moiety may synergistically enhance binding to cysteine-rich targets (e.g., kinases) compared to non-halogenated or non-sulfur analogs.

- Computational Modeling : Hybrid DFT methods are critical for predicting the reactivity of halogenated benzamides, as standard gradient-corrected functionals underestimate halogen-induced polarization .

- Regulatory Considerations : USP guidelines () emphasize stringent control over impurities in thiophene-containing pharmaceuticals, suggesting similar standards for the target compound.

常见问题

Basic: What are the key synthetic routes for 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5-methoxybenzamide?

Methodological Answer:

The synthesis typically involves three stages:

Bromination and Methoxylation : Starting from 5-bromo-2-methoxybenzoic acid, activation via thionyl chloride converts it to the benzoyl chloride intermediate.

Amine Preparation : The thiophene-containing amine, 3-hydroxy-3-(thiophen-3-yl)propan-1-amine, is synthesized via nucleophilic substitution or reductive amination of a ketone precursor (e.g., 3-(thiophen-3-yl)-3-oxopropanal).

Coupling Reaction : The benzoyl chloride reacts with the amine under Schotten-Baumann conditions (aqueous base, THF) to form the amide bond. Purification via column chromatography (ethyl acetate/hexane) yields the final compound .

Advanced: How can reaction conditions be optimized to improve coupling efficiency and reduce byproducts?

Methodological Answer:

- Solvent Selection : Use anhydrous THF or DMF to minimize hydrolysis of the benzoyl chloride.

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., over-acylation).

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction rates.

- Workup Optimization : Quench excess benzoyl chloride with ice-cold water and extract with dichloromethane to isolate the product efficiently. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- Thiophene protons at δ 7.3–7.5 ppm (multiplet).

- Methoxy group at δ 3.8 ppm (singlet).

- Hydroxy proton at δ 5.2 ppm (broad, exchangeable).

- Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 394.02 (C16H17BrNO3S+).

- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and -OH stretch at ~3300 cm⁻¹ .

Advanced: How do stereochemical variations at the 3-hydroxy position influence biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric reduction of the ketone precursor to obtain (R)- or (S)-configured amines.

- Bioactivity Testing : Compare inhibitory activity (e.g., against enzymes like iNOS) between enantiomers. For example, (R)-isomers may show 2–3× higher potency due to better target binding, as seen in analogous pyridine derivatives .

- Molecular Docking : Validate stereochemical preferences via docking simulations using software like AutoDock Vina .

Basic: How is compound purity assessed, and what impurities are common?

Methodological Answer:

- HPLC Analysis : Use a C18 column (ACN/water gradient, 0.1% TFA). Purity >95% is acceptable for most studies.

- Common Impurities :

- Unreacted benzoyl chloride (retention time ~4.2 min).

- Hydrolyzed byproduct (5-methoxy-2-bromobenzoic acid, RT ~3.8 min).

- Thiophene dimer (RT ~8.5 min) from amine synthesis.

- Mitigation : Optimize reaction stoichiometry (1.2:1 amine:benzoyl chloride) and use scavengers like molecular sieves .

Advanced: How can researchers resolve contradictions in reported IC50 values across studies?

Methodological Answer:

- Standardize Assay Conditions :

- Use consistent buffer pH (e.g., pH 7.4 PBS) and temperature (37°C).

- Validate enzyme source (e.g., recombinant vs. tissue-extracted iNOS).

- Control for Stereochemistry : Ensure enantiomeric purity via chiral HPLC.

- Data Normalization : Report IC50 relative to a reference inhibitor (e.g., L-NAME for iNOS studies). Discrepancies may arise from differences in cell permeability or off-target effects .

Advanced: What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., bromine’s susceptibility to nucleophilic attack).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict shelf-life.

- Degradation Pathways : Identify hydrolytic cleavage sites (e.g., amide bond) using software like Spartan. Stabilize via lyophilization or storage at -20°C .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C.

- Solution Storage : Dissolve in anhydrous DMSO (10 mM aliquot), avoid freeze-thaw cycles.

- Stability Monitoring : Conduct monthly HPLC checks for hydrolyzed byproducts (e.g., free benzoic acid) .

Advanced: How does the thiophene moiety enhance target binding compared to other heterocycles?

Methodological Answer:

- π-Stacking Interactions : Thiophene’s aromaticity facilitates stacking with tyrosine/phenylalanine residues in enzyme active sites.

- Electron Density Mapping : Compare binding affinities of thiophene vs. furan/pyridine analogs using SPR (surface plasmon resonance). Thiophene derivatives often show 10–15% higher affinity due to sulfur’s polarizability .

Advanced: What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

- Caco-2 Monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2. CYP3A4/2D6 inhibitors may prolong t1/3.

- Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。